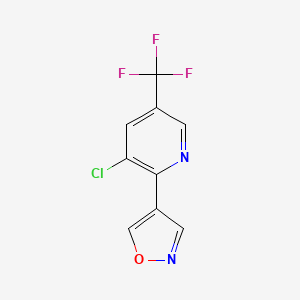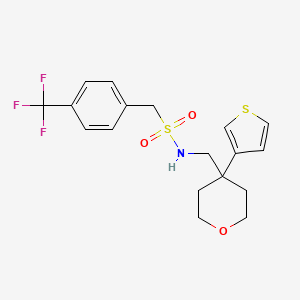
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, isoxazolyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through halogenation reactions, introducing the chloro and trifluoromethyl groups under specific conditions such as the use of chlorinating agents and trifluoromethylating reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the functional groups present and the reaction conditions.
Cyclization and Rearrangement: Isoxazole rings can undergo cyclization and rearrangement reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug discovery and development.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
作用機序
The mechanism of action of 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3-Chloro-2-(4-isoxazolyl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
2-(4-Isoxazolyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, potentially altering its reactivity and interactions.
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the isoxazolyl group, which may influence its overall activity and applications.
Uniqueness
The presence of all three substituents (chloro, isoxazolyl, and trifluoromethyl) in 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine makes it unique, potentially offering a combination of properties not found in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNWOFIORAVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2378680.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)




![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)
